Istamycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

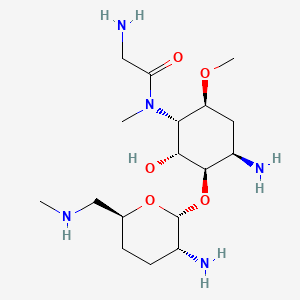

Istamycin B is an amino sugar.

Applications De Recherche Scientifique

Chemical Properties and Derivatives

Istamycin B has the molecular formula C17H35N5O5 and a molecular weight of 389.49 g/mol . Its structure allows it to be modified into various derivatives, enhancing its antibacterial efficacy while aiming to reduce toxicity. Notable derivatives include:

- 3-O-Demethylthis compound : This derivative has shown potent activity against resistant bacterial strains like Pseudomonas aeruginosa and is effective in treating infections caused by resistant bacteria .

- Low Toxic Derivatives : Research has focused on synthesizing derivatives with reduced toxicity. For instance, replacing the amino group at the C-2 position with a hydroxyl group significantly decreases acute toxicity while maintaining antibacterial activity .

Antibacterial Activity

This compound demonstrates strong antibacterial activity against various pathogens. The minimum inhibitory concentrations (MIC) for this compound against selected bacteria are as follows:

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 1.56 |

| Pseudomonas aeruginosa | 0.39 |

These results indicate that this compound is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable compound in antibiotic development .

Antibiotic Development

Research on this compound has led to the discovery of new antibiotics through structural modifications aimed at overcoming bacterial resistance. The synthesis of semi-synthetic derivatives, such as 3-O-demethyl-2"-N-formimidoylthis compound, has been explored due to their high antibacterial activity and lower toxicity profiles . These compounds are being studied for potential use in clinical settings where traditional antibiotics fail.

Resistance Studies

This compound serves as a model compound for studying aminoglycoside antibiotic resistance mechanisms. Research has shown that certain bacterial strains develop resistance to aminoglycosides through enzymatic modification. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance .

Case Studies

- Case Study on Pseudomonas aeruginosa :

-

Toxicity Reduction Studies :

- Researchers synthesized several derivatives of this compound with modifications aimed at lowering toxicity while retaining efficacy. One promising derivative, 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0, showed good antibacterial activity with significantly reduced acute toxicity in animal models .

Propriétés

Numéro CAS |

72523-64-9 |

|---|---|

Formule moléculaire |

C17H35N5O5 |

Poids moléculaire |

389.5 g/mol |

Nom IUPAC |

2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11+,12-,14+,15+,16+,17+/m0/s1 |

Clé InChI |

NEFDRWXEVITQMN-MKRRRRENSA-N |

SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

SMILES isomérique |

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |

SMILES canonique |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

Synonymes |

istamycin A istamycin B istamycins |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.